Diethyl 2,2-diphenylpentanedioate
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Overview
Description
Diethyl 2,2-diphenylpentanedioate is an organic compound with the molecular formula C19H20O4 It is a diester derivative of pentanedioic acid, where two ethyl groups are attached to the carboxylate groups, and two phenyl groups are attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,2-diphenylpentanedioate can be synthesized through several methods. One common approach involves the esterification of 2,2-diphenylpentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Another method involves the alkylation of diethyl malonate with benzyl bromide in the presence of a strong base such as sodium ethoxide. This reaction results in the formation of this compound through a nucleophilic substitution mechanism.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2-diphenylpentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of diethyl 2,2-diphenylpentanedioic acid.
Reduction: Formation of diethyl 2,2-diphenylpentanediol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Diethyl 2,2-diphenylpentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2,2-diphenylpentanedioate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The phenyl groups can interact with hydrophobic pockets in the enzyme, while the ester groups may form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler diester with two ethyl groups attached to the carboxylate groups.
Diethyl phenylmalonate: Similar structure but with only one phenyl group.
Diethyl 2,2-diethylmalonate: Contains two ethyl groups instead of phenyl groups.
Uniqueness
Diethyl 2,2-diphenylpentanedioate is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties. These phenyl groups enhance the compound’s stability and reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
diethyl 2,2-diphenylpentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-24-19(22)15-16-21(20(23)25-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWPYUOYSYHTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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